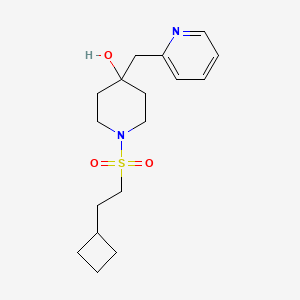
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidin-4-ol core, which is substituted with a pyridin-2-ylmethyl group and a cyclobutylethylsulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidin-4-ol Core: The piperidin-4-ol core can be synthesized through the reduction of 4-piperidone using a reducing agent such as sodium borohydride.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the piperidin-4-ol reacts with pyridin-2-ylmethyl chloride in the presence of a base like potassium carbonate.
Attachment of the Cyclobutylethylsulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with cyclobutylethylsulfonyl chloride under basic conditions, such as using triethylamine as a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol core can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative. Common reducing agents include lithium aluminum hydride.
Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating neurological disorders and inflammatory diseases.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the pyridin-2-ylmethyl group can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
Comparison with Similar Compounds
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-Cyclohexylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol: This compound has a cyclohexyl group instead of a cyclobutyl group, which may affect its steric properties and reactivity.
1-(2-Cyclobutylethylsulfonyl)-4-(pyridin-3-ylmethyl)piperidin-4-ol: The position of the pyridinyl group is different, which can influence its binding interactions and biological activity.
1-(2-Cyclobutylethylsulfonyl)-4-(phenylmethyl)piperidin-4-ol: The phenyl group replaces the pyridinyl group, potentially altering its electronic properties and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-(2-cyclobutylethylsulfonyl)-4-(pyridin-2-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-17(14-16-6-1-2-10-18-16)8-11-19(12-9-17)23(21,22)13-7-15-4-3-5-15/h1-2,6,10,15,20H,3-5,7-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGDEQPXRNTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCS(=O)(=O)N2CCC(CC2)(CC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














